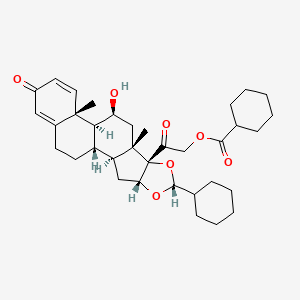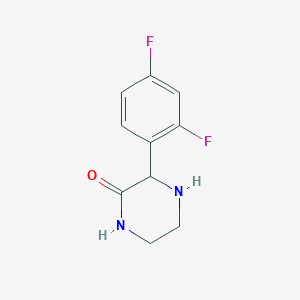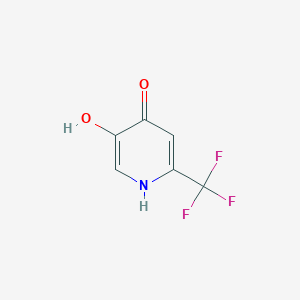
6-(Trifluoromethyl)pyridine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)pyridine-3,4-diol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring with two hydroxyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyridine-3,4-diol typically involves the deprotection of trifluoromethyl-substituted 3-alkoxypyridinol derivatives. One common method includes the use of lithiated alkoxyallenes, nitriles, and carboxylic acids to prepare the 4-hydroxypyridine precursors, which are then deprotected to yield the desired diol . The reaction conditions often involve the use of trifluoroacetic acid and dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)pyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules for pharmaceutical and industrial applications.
Scientific Research Applications
6-(Trifluoromethyl)pyridine-3,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)pyridine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-6-(trifluoromethyl)pyridine-2,4-diol: Similar in structure but with a nitro group, this compound exhibits different reactivity and applications.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom and is used in different catalytic and synthetic applications.
Uniqueness
6-(Trifluoromethyl)pyridine-3,4-diol is unique due to the specific positioning of the trifluoromethyl group and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of specialized pharmaceuticals and materials that require precise chemical characteristics .
Properties
Molecular Formula |
C6H4F3NO2 |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
5-hydroxy-2-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-1-3(11)4(12)2-10-5/h1-2,12H,(H,10,11) |
InChI Key |
ZJSOAWGURLDWDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
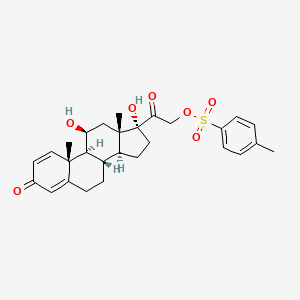
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)


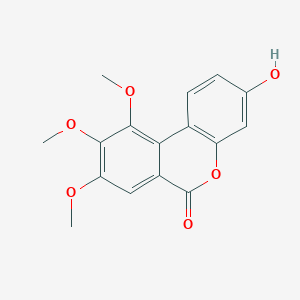
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)
